An In-depth Technical Guide to (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
An In-depth Technical Guide to (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, a key chiral intermediate in the synthesis of the serotonin-norepinephrine reuptake inhibitor, Levomilnacipran. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical and Physical Properties
(1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is a bicyclic lactone containing a phenyl group. Its rigid, stereochemically defined structure is crucial for its role as a chiral building block in pharmaceutical synthesis. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₂ | [1][2] |
| Molecular Weight | 174.20 g/mol | [1] |
| CAS Number | 96847-52-8 | [3] |
| IUPAC Name | (1R,5S)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one | [1] |
| Synonyms | cis-(-)-1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane | N/A |
| Physical Form | Solid | |
| Purity | ≥98% (commercially available) | |
| Storage Temperature | Room Temperature |
Synthesis
The primary synthetic route to (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is through a chiral pool synthesis approach, utilizing a readily available chiral starting material to establish the desired stereochemistry. The most common method involves the reaction of phenylacetonitrile with (R)-epichlorohydrin.[4]
Synthetic Pathway from Phenylacetonitrile and (R)-Epichlorohydrin
This industrially relevant synthesis proceeds in two main stages:
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Alkylation: Phenylacetonitrile is reacted with (R)-epichlorohydrin in the presence of a strong base, such as sodium hydride or sodium amide, in an aprotic polar solvent like N,N-dimethylformamide (DMF).[4][5] This step forms a cyclopropane derivative.
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Hydrolysis and Intramolecular Cyclization: The resulting cyano intermediate undergoes hydrolysis, followed by an intramolecular cyclization to yield the target bicyclic lactone, (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one.[4]
A typical yield for this two-step process is reported to be around 67%, with an enantiomeric excess of 96%.[4]
Detailed Experimental Protocol
Spectral Data
Detailed spectral data for (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is available across various databases, providing confirmation of its structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹³C-NMR: PubChem lists the availability of a ¹³C NMR spectrum for 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, which would provide key information on the carbon framework of the molecule.[1]
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Mass Spectrometry (MS):
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A GC-MS spectrum is available for 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, which would show the molecular ion peak and fragmentation pattern, confirming the molecular weight and structural features.[1]
-
-
Infrared (IR) Spectroscopy:
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A vapor phase IR spectrum is available and would be expected to show a strong absorption band for the carbonyl group (C=O) of the lactone ring, typically in the range of 1750-1780 cm⁻¹, and characteristic bands for the aromatic phenyl group.[1]
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Role as a Pharmaceutical Intermediate
The primary significance of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one lies in its role as a key intermediate in the asymmetric synthesis of Levomilnacipran, the more active enantiomer of the antidepressant drug Milnacipran. The fixed stereochemistry of this bicyclic lactone is transferred to the final active pharmaceutical ingredient, highlighting the importance of its enantiopure synthesis.
The conversion of the bicyclic lactone to Levomilnacipran involves the opening of the lactone ring with diethylamine, followed by functional group manipulations to introduce the aminomethyl side chain.
Conclusion
(1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is a well-characterized chiral molecule with significant applications in the pharmaceutical industry. Its synthesis via a chiral pool approach from readily available starting materials makes it an attractive intermediate for the large-scale production of Levomilnacipran. While general synthetic pathways and spectral data are available, detailed experimental protocols for its synthesis and purification are less accessible. Further research into optimizing its synthesis and exploring its potential as a building block for other biologically active molecules could be of significant interest to the scientific community.
References
- 1. 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | C11H10O2 | CID 11745119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. US20080064885A1 - Process for Producing 2-Oxo-1-Phenyl-3-Oxabicyclo[3.1.0]Hexane - Google Patents [patents.google.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
